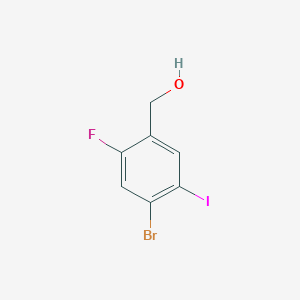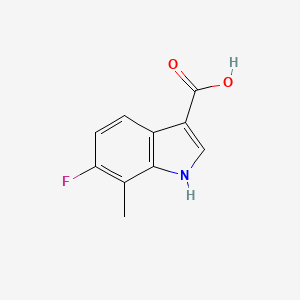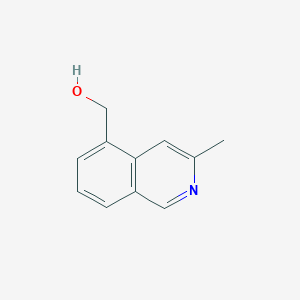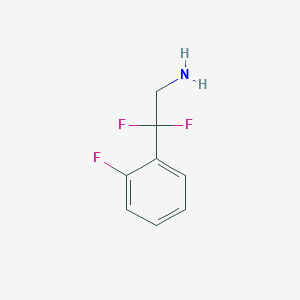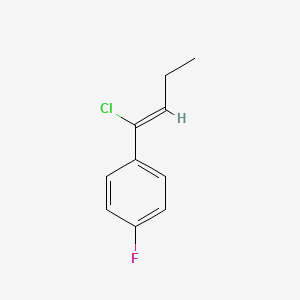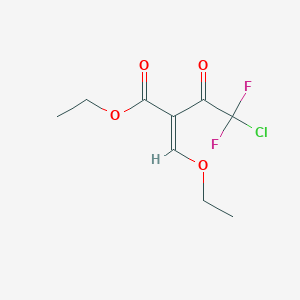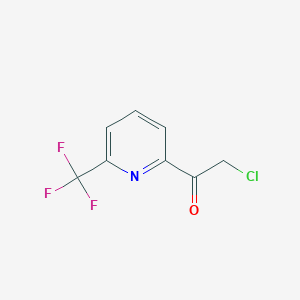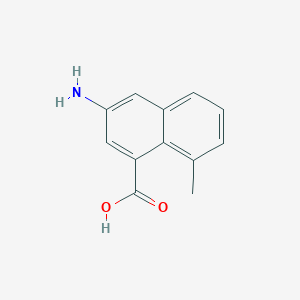
3-Amino-8-methyl-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-8-methyl-1-naphthoic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the third position and a methyl group at the eighth position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methyl-1-naphthoic acid typically involves the nitration of 8-methyl-1-naphthoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 3-amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: 3-Amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-8-methyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 3-Amino-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the eighth position.
8-Methyl-1-naphthoic acid: Similar structure but lacks the amino group at the third position.
1-Amino-2-naphthoic acid: Different substitution pattern on the naphthalene ring.
Uniqueness: 3-Amino-8-methyl-1-naphthoic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-amino-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
VKFAJPRXOPLRPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


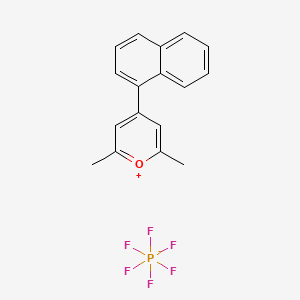

![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
